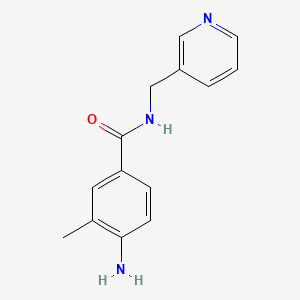

4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide

Vue d'ensemble

Description

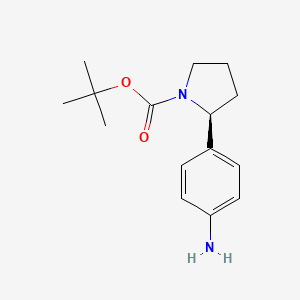

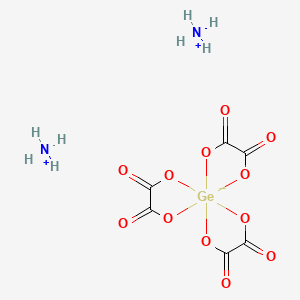

4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide, also known as 3-AP, is a chemical compound that belongs to the class of benzamides. It is characterized by its pyridine and aniline moieties. The compound has a molecular weight of 241.29 g/mol and a molecular formula of C14H15N3O .

Molecular Structure Analysis

The molecular structure of 4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide is characterized by a canonical SMILES string: CC1=C(C=CC(=C1)C(=O)NCC2=CN=CC=C2)N . The InChI Key is HTFPDOYAARYLEZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound has a molecular weight of 241.288400 g/mol . It has 3 hydrogen bond acceptors and 2 hydrogen bond donors . The exact mass is 241.12200 .Applications De Recherche Scientifique

Histone Deacetylase Inhibition

4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide is a compound structurally similar to MGCD0103, an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations in vitro, blocking cancer cell proliferation and inducing histone acetylation, p21 (cip/waf1) protein expression, cell-cycle arrest, and apoptosis. This compound has shown significant antitumor activity in vivo and has entered clinical trials, showing promise as an anticancer drug (Zhou et al., 2008).

Luminescent Properties and Stimuli-Responsive Behavior

The compound demonstrates luminescent properties both in solution and solid state, forming nano-aggregates with enhanced emission (AEE) in certain solutions. The AEE behavior varies based on the solvent's polarity. Additionally, the compounds exhibit mechanochromic properties and display multi-stimuli response, indicating potential applications in materials science for the development of smart and responsive materials (Srivastava et al., 2017).

Capillary Electrophoresis in Pharmaceutical Analysis

4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide has been utilized in the nonaqueous capillary electrophoretic separation of pharmaceutical compounds. This application is crucial for quality control in pharmaceutical production, demonstrating the compound's role in analytical chemistry (Ye et al., 2012).

Polymer Science Application

The compound has been involved in the study of hyperbranched aromatic polyamides. It has been shown that its derivatives, under specific conditions, polymerize to form hyperbranched aromatic polyamides with unique solubility and molecular weight properties, indicating its role in the development of new polymeric materials (Yang et al., 1999).

Propriétés

IUPAC Name |

4-amino-3-methyl-N-(pyridin-3-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-10-7-12(4-5-13(10)15)14(18)17-9-11-3-2-6-16-8-11/h2-8H,9,15H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFPDOYAARYLEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NCC2=CN=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-methyl-N-(3-pyridylmethyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid](/img/structure/B1517104.png)

![2-[({[Carboxy(hydroxy)methyl]sulfanyl}methyl)sulfanyl]-2-hydroxyacetic acid](/img/structure/B1517132.png)

![[1,4-Bipiperidine]-3-methanol dihydrochloride](/img/structure/B1517134.png)

![5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B1517156.png)

![2-[4-(aminomethyl)piperidin-1-yl]-N-tert-butylacetamide](/img/structure/B1517162.png)